molecular formula C21H19NO B11987870 N-benzhydryl-4-methylbenzamide

N-benzhydryl-4-methylbenzamide

Cat. No.: B11987870
M. Wt: 301.4 g/mol
InChI Key: XOJLKHTUDSIRKF-UHFFFAOYSA-N
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Description

N-benzhydryl-4-methylbenzamide is an organic compound with the molecular formula C21H19NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a benzhydryl group and the benzene ring is substituted with a methyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzhydryl-4-methylbenzamide can be synthesized through the Ritter reaction, which involves the reaction of benzhydryl chloride with 4-methylbenzonitrile in the presence of a strong acid such as sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the desired amide product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of aluminum hydrogen sulfate as a catalyst. This method offers advantages such as higher yields, better chemo-selectivity, and milder reaction conditions compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Hydrolysis: 4-methylbenzoic acid and benzhydrylamine.

    Oxidation: Benzhydryl alcohol or benzhydryl ketone.

    Substitution: Nitro- or halogen-substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-methylbenzamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-4-methylbenzamide is unique due to the presence of both a benzhydryl group and a methyl-substituted benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-benzhydryl-4-methylbenzamide

InChI

InChI=1S/C21H19NO/c1-16-12-14-19(15-13-16)21(23)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,22,23)

InChI Key

XOJLKHTUDSIRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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